4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-[(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15-13-3-1-2-4-14(13)17-10-18(15)9-11-5-7-12(8-6-11)16(20)21/h5-8,10H,1-4,9H2,(H,20,21) |
InChI Key |
DZQWIWHMWWFSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydroquinazolinone Core
The tetrahydroquinazolinone core is synthesized via cyclization reactions involving anthranilic acid derivatives. A common approach involves treating anthranilic acid with cyclic ketones or aldehydes under acidic or basic conditions. For example, cyclization with cyclohexanone in the presence of acetic anhydride yields the partially hydrogenated quinazolinone structure. This step typically requires reflux conditions (120–140°C) for 6–8 hours to ensure complete ring closure.
The reaction mechanism proceeds through initial imine formation, followed by intramolecular cyclization. Catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂) accelerate the process, achieving yields of 65–75%. Stoichiometric excess of the ketone (1.5–2.0 equivalents) is critical to driving the reaction to completion.
Introduction of the Methyl Group at Position 3
Following core formation, the methyl group at position 3 is introduced via alkylation. Methyl iodide or dimethyl sulfate serves as the methylating agent, with potassium carbonate or sodium hydride as the base. Reactions are conducted in anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 45–60°C. Monitoring via thin-layer chromatography (TLC) using hexane/ethanol (1:1) confirms complete alkylation.
Coupling with Benzoic Acid Derivatives
Nucleophilic Substitution for Methylbenzoic Acid Attachment
The benzoic acid moiety is attached through a nucleophilic substitution reaction between the tetrahydroquinazolinone intermediate and 4-(bromomethyl)benzoic acid. This step employs polar aprotic solvents (e.g., DMF or acetonitrile) and requires inert atmospheres to prevent oxidation. Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HBr generated during the reaction, maintaining a pH of 8–9.
Example Protocol:
Carbodiimide-Mediated Coupling
Alternative methods use carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid group for coupling. This approach minimizes side reactions like esterification and improves yields to 75–80%.
Reaction Table 1: Coupling Methods Comparison
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DIPEA, Acetonitrile | Acetonitrile | 68–72 | 90–92 |
| EDC/HOBt | EDC, HOBt, TEA | DMF | 75–80 | 94–96 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may lead to side reactions at elevated temperatures. Acetonitrile offers a balance between reactivity and selectivity, particularly for alkylation steps. Optimal temperatures range from 60°C (for cyclization) to 80°C (for coupling), with higher temperatures reducing reaction times but risking decomposition.
Catalytic Systems
Lewis acids (e.g., ZnCl₂) improve cyclization yields by stabilizing transition states. For coupling reactions, catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation rates by 20–25%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and gradient elution (hexane/ethanol, 70:30 to 50:50). Recrystallization from methanol/water mixtures (3:1) yields crystalline solids with >98% purity.
Spectroscopic Validation
Infrared (IR) Spectroscopy:
¹H NMR (400 MHz, DMSO-d₆):
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing solvent recovery, catalyst reuse, and continuous flow systems. For example, substituting batch reactors with microreactors reduces reaction times by 40% and improves yield consistency. Industrial protocols often prioritize EDC/HOBt coupling for its reproducibility and lower impurity profiles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be used to modify the quinazolinone core, potentially leading to the formation of tetrahydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could lead to tetrahydroquinazolinone derivatives.
Scientific Research Applications
Research indicates that derivatives of quinazoline compounds, including 4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid, exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that quinazoline derivatives possess antimicrobial properties against various pathogens. This activity is attributed to their ability to inhibit key enzymes in microbial metabolism .
- Antidepressant Potential : There is emerging evidence suggesting that compounds with a similar structure may act as multi-target-directed ligands for neurodegenerative diseases complicated by depression. These compounds have shown inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), indicating potential as antidepressants .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in vitro, making them candidates for developing new anti-inflammatory drugs .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related quinazoline derivative on models of neurodegeneration. The compound exhibited significant reductions in neuronal cell death and inflammation markers in vitro, suggesting potential for treating conditions like Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standardized broth dilution methods .
Mechanism of Action
The mechanism of action of 4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, they may inhibit kinases or other enzymes involved in cell signaling, leading to anti-cancer or anti-inflammatory effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Core Modifications: Hydrogenation State
- 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzoic acid (Compound 2, ): This analog features a fully aromatic quinazolinone core with a direct C-N linkage to benzoic acid. In contrast, the target compound’s hydrogenated core reduces aromatic interactions, likely lowering its melting point and enhancing conformational flexibility.
- G953-0339 (): Contains the same tetrahydroquinazolinone core but replaces the benzoic acid with an acetamide-linked chlorophenyl group. This substitution increases lipophilicity (logP = 2.38) compared to the target compound, where the benzoic acid’s ionizable carboxylate group reduces logD at physiological pH .
Linker and Substituent Effects
- 3-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzoic acid (Compound 3, ) : Utilizes a meta-substituted benzoic acid instead of para. The para substitution in the target compound may enhance dipole interactions with biological targets, while meta substitution could alter binding orientation .
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives (): Replace the quinazolinone core with a sulfonylphenyl group. These compounds exhibit antimicrobial activity, suggesting that the benzoic acid moiety alone is insufficient for specificity; the core structure dictates target engagement .
Key Data Table
Biological Activity
4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid, also known by its CAS number 58522-61-5, is a compound of interest due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which are known for various pharmacological properties including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
- CAS Number : 58522-61-5
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate activity against various bacterial strains.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-QTBA | Staphylococcus aureus | 50 |
| 4-QTBA | Escherichia coli | 100 |
| Reference Drug (Ampicillin) | Staphylococcus aureus | 25 |
Note: MIC refers to Minimum Inhibitory Concentration.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study conducted on various cancer cell lines revealed that derivatives of quinazoline exhibited cytotoxic effects. The IC values for these compounds were found to be lower than those of standard chemotherapeutics.
| Cell Line | IC (µM) |
|---|---|
| CCRF-CEM (Leukemia) | >20 |
| MCF-7 (Breast Cancer) | 10 |
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, some studies suggest that these compounds can inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics like ampicillin .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines indicated that the compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing the viability of cancer cells .
- Synergistic Effects : Research indicates that combining this compound with other antimicrobial agents enhances its efficacy against resistant strains of bacteria, suggesting a potential for use in combination therapies .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
